![molecular formula C15H26Cl2N2 B1424723 n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride CAS No. 1219980-74-1](/img/structure/B1424723.png)
n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
Overview
Description
Scientific Research Applications
DNA Minor Groove Binder Hoechst 33258 and its Analogues
The compound Hoechst 33258, a N-methyl piperazine derivative with two benzimidazole groups and one phenol group, exhibits strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Its derivatives are utilized in plant cell biology for various purposes, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also serve as radioprotectors and topoisomerase inhibitors. This family of drugs is pivotal in drug design and in investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Metabolic Pathways and Drug Interactions
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, used clinically for conditions like depression and anxiety, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, distribute widely in tissues, including the brain. The metabolic pathways and the individual variability in the expression and activity of metabolic enzymes like CYP3A4 and CYP2D6 are crucial for understanding the pharmacological actions and individual responses to these drugs (Caccia, 2007).
Cytochrome P450 Enzyme Inhibition
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes
Cytochrome P450 (CYP) enzymes metabolize a diverse range of drugs, making understanding their inhibition crucial for predicting metabolism-based drug-drug interactions. Selective chemical inhibitors, such as 2-phenyl-2-(1-piperidinyl)propane (PPP) for CYP2B6, play a critical role in assessing the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
properties
IUPAC Name |
N-benzyl-N-methyl-2-piperidin-2-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15;;/h2-4,7-8,15-16H,5-6,9-13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHOGWMHNZUGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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